tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride is a chemical compound widely used in various fields, including medicinal chemistry and organic synthesis. It is a derivative of piperidine and serves as an important building block in the synthesis of numerous bioactive compounds.
Scientific Research Applications
Decomposition of Environmental Pollutants
The study by Hsieh et al. (2011) discusses the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, highlighting the use of tert-butyl compounds in environmental pollutant decomposition. The research demonstrates the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting MTBE, a common gasoline additive, into less harmful substances such as methane, ethylene, and ethane, thus showcasing an application in reducing environmental pollution from fuel additives (Hsieh et al., 2011).
Biodegradation and Fate in the Environment
Thornton et al. (2020) review the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, providing insights into the microbial degradation pathways of fuel oxygenates, including tert-butyl compounds. This research is crucial for understanding how such compounds behave in the environment and how they can be effectively removed from contaminated sites through bioremediation strategies (Thornton et al., 2020).
Applications in Chemical Synthesis
The synthesis and application of tert-butyl compounds in the creation of complex molecules are crucial in chemical research and pharmaceutical development. For instance, the work on synthetic routes of vandetanib by Mi (2015) explores how tert-butyl piperidine-1-carboxylate derivatives can be used in the synthesis of therapeutic agents, demonstrating the role of these compounds in the development of new drugs (Mi, 2015).
Advanced Material Science Applications
In material science, tert-butyl compounds find applications in the development of new materials with unique properties. For example, Pulyalina et al. (2020) discuss the use of polymer membranes for the purification of fuel additives, where tert-butyl compounds such as MTBE are separated from methanol in the production process. This research highlights the importance of tert-butyl derivatives in enhancing the performance and efficiency of material separation technologies (Pulyalina et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, tert-Butyl (3S)-3-amino-5-methylhexanoate, indicates that it is harmful if swallowed, toxic in contact with the skin, can be fatal if inhaled, corrosive to skin and eyes, highly irritating to respiratory tissue, and has mutagenic and carcinogenic potential .
Mechanism of Action
Target of Action
The tert-butyl group is known to interact with various proteins and enzymes . For instance, it has been used as a probe for NMR studies of macromolecular complexes .
Mode of Action
The tert-butyl group has been shown to have unique reactivity patterns due to its crowded structure . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Biochemical Pathways
The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has been studied, highlighting its potential impact on solubility and stability .
Result of Action
The tert-butyl group has been shown to have unique reactivity patterns due to its crowded structure .
Action Environment
It’s worth noting that the stability and reactivity of the tert-butyl group can be influenced by the surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride typically involves the following steps:
Starting with a protected piperidine derivative.
Introduction of the amino group via reductive amination.
Protection of the amino group using tert-butyl groups.
Final deprotection and formation of the hydrochloride salt.
Industrial Production Methods: : Industrial production often follows similar steps but employs scalable and optimized reaction conditions to enhance yield and efficiency. Continuous flow chemistry and automated synthesis reactors are commonly used.
Types of Reactions
Oxidation: : Typically less involved due to the protected nature of the amino group.
Reduction: : Possible reduction of the carboxylate moiety under specific conditions.
Substitution: : The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Mild oxidizing agents like pyridinium chlorochromate.
Reduction: : Hydrogenation catalysts such as palladium on carbon.
Substitution: : Alkyl halides and base catalysts like sodium hydride.
Major Products Formed: : Products vary based on reaction pathways, commonly yielding various substituted piperidine derivatives.
Chemistry
Intermediate in the synthesis of complex organic molecules.
Building block for heterocyclic compounds.
Biology
Used in the design and synthesis of enzyme inhibitors.
Medicine
Key component in the synthesis of potential drug candidates for neurological disorders.
Scaffold for developing novel therapeutic agents.
Industry
Used in the synthesis of agrochemicals and fine chemicals.
Comparison with Similar Compounds
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate
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Properties
IUPAC Name |
tert-butyl (3S)-3-aminopiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNAVVRRZJQGCZ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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